![molecular formula C11H9FN2O3 B2628958 Ethyl 5-(2-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate CAS No. 68496-86-6](/img/structure/B2628958.png)
Ethyl 5-(2-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate
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Overview
Description
Scientific Research Applications
Biological Activities of Hybrid Molecules : Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which are structurally related to Ethyl 5-(2-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate, have been used to synthesize hybrid molecules containing penicillanic acid or cephalosporanic acid. These compounds exhibit antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013).
Xanthine Oxidase Inhibitory Activity : Derivatives of 1,3,4-oxadiazole, such as 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles, have been synthesized from related ethyl carboxylates. These compounds have been evaluated for their xanthine oxidase inhibitory activity, which is relevant in the treatment of gout and related conditions (Qi et al., 2015).
Insecticidal Activities : Novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles, related to the compound , have shown significant insecticidal activities against armyworms. This suggests potential applications in agriculture and pest control (Shi et al., 2000).
Cytotoxic Evaluation for Cancer Research : Compounds structurally related to Ethyl 5-(2-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate, specifically those containing a 1,3,4-oxadiazole moiety, have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines, indicating potential applications in cancer research (Adimule et al., 2014).
Liquid Crystalline Properties : Certain 1,3,4-oxadiazole-based compounds, similar in structure to Ethyl 5-(2-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate, have been studied for their liquid crystalline properties, which can be relevant in materials science and display technologies (Zhu et al., 2009).
Safety and Hazards
properties
IUPAC Name |
ethyl 5-(2-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c1-2-16-11(15)10-14-13-9(17-10)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOMDHXPRHUTAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate |
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